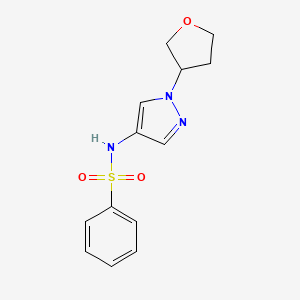
2-(2-fluorophenyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-fluorophenyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide" is a structurally complex molecule that may be related to the 1,3,4-oxadiazole derivatives, which are known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the related research on oxadiazole derivatives and their synthesis, molecular structure, and chemical reactions can provide insights into the potential properties and applications of the compound .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves a multi-step process, as seen in the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides and N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide . These processes involve the conversion of benzoic acid into various intermediates before finally reacting with different N-alkyl/aryl substituted 2-bromoacetamides in the presence of a solvent and a base to yield the target compounds. Such synthetic routes could be analogous to the synthesis of the compound , suggesting a complex and carefully controlled chemical synthesis process.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms and two heteroatoms (one oxygen and one nitrogen) . The presence of substituents, such as phenyl groups or piperidinyl sulfonyl groups, can significantly influence the molecular properties and reactivity of these compounds. The fluorophenyl group in the compound of interest is likely to contribute to its unique chemical behavior due to the electronegative fluorine atom.
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions, including acetylation, as demonstrated by the reaction anisotropy of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole crystals in acetylation reactions . The solid-state acetylation of these compounds can result in different products depending on the crystal facets involved, indicating a level of selectivity and anisotropy in their chemical reactivity. This suggests that the compound "this compound" may also exhibit specific reactivity patterns based on its molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be influenced by their molecular structure. For instance, the presence of a fluorogenic reagent, such as 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, can be used for the detection and analysis of primary amines and aminated carbohydrates . The stability of fluorescent derivatives in both acidic and basic solutions and their detectability through various analytical techniques like HPLC and MALDI/MS indicate that the compound may also possess distinct physical and chemical properties that could be useful in analytical applications.
Applications De Recherche Scientifique
Antimicrobial Properties
- A study by Parikh and Joshi (2014) explored the synthesis of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which were further modified to include fluorine atoms, resulting in compounds with enhanced antimicrobial properties. These derivatives showed significant potency against a broad panel of bacterial and fungal strains, highlighting the importance of fluorine substitution for antimicrobial efficacy (Parikh & Joshi, 2014).
Anti-inflammatory and Anticancer Activity
Sunder and Maleraju (2013) synthesized N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity, suggesting potential applications in inflammation-related research (Sunder & Maleraju, 2013).
Abu-Melha (2021) reported on the synthesis and anticancer screening of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds. These compounds showed potent cytotoxic activities against breast cancer cell lines, indicating their potential as therapeutic agents for cancer research (Abu-Melha, 2021).
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-13-4-2-1-3-12(13)9-14(21)18-10-15-19-16(20-22-15)11-5-7-23-8-6-11/h1-4,11H,5-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFAAYUYNKKMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2529323.png)
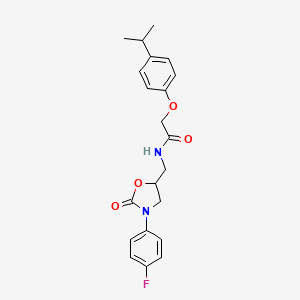

![5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole](/img/structure/B2529328.png)
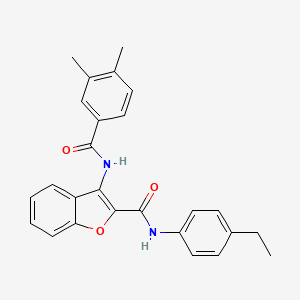
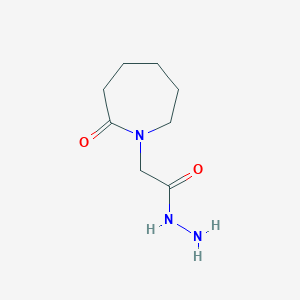

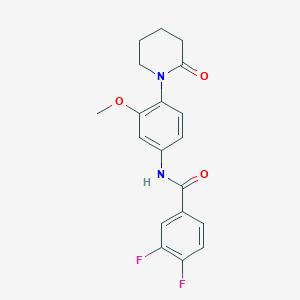
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)

![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)
